molecular formula C9H8Br2O B3041086 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone CAS No. 260430-27-1

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Cat. No. B3041086
CAS RN: 260430-27-1
M. Wt: 291.97 g/mol
InChI Key: YNXOPPKYQLTAIU-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, also known as 1-Bromo-2-methyl-3-phenylpropane or 2-bromo-2-methyl-3-phenylpropane, is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in many organic solvents. It is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other organic molecules.

Scientific Research Applications

Synthesis and Biological Activities

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone serves as a precursor in the synthesis of new brominated benzimidazole derivatives, which exhibit significant biological activities. These derivatives, including 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, have been explored for their potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Furthermore, certain compounds synthesized from this bromo ketone have shown strong cytotoxicity against various carcinoma and leukemia cell lines, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Enantiomerically Pure Compounds

The compound has also been used in the synthesis of enantiomerically pure compounds. For instance, 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, derived from a similar brominated compound, have been produced with high enantiomeric purities. These compounds are crucial for studying the role of chirality in biological systems and for the development of enantioselective drugs, showcasing the relevance of bromo ketones in advanced synthetic organic chemistry (Zhang et al., 2014).

Chalcone Analogues and α,β-Unsaturated Ketones

Moreover, the compound is instrumental in generating α,β-unsaturated ketones and chalcone analogues through electron-transfer chain reactions. These reactions involve bromoketones derived from bromo compounds, leading to a variety of chalcone analogues. These chalcone analogues are valuable for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, thus broadening the scope of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone in synthetic and medicinal chemistry (Curti, Gellis, & Vanelle, 2007).

Antimicrobial Agents

Another significant application is the synthesis of compounds with antimicrobial properties. For example, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized from 2-bromo-1-(4-methylphenyl)ethanone, exhibited significant antimicrobial activity. This underscores the potential of brominated compounds in the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial strains (Viveka et al., 2013).

properties

IUPAC Name

2-bromo-1-(3-bromo-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXOPPKYQLTAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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